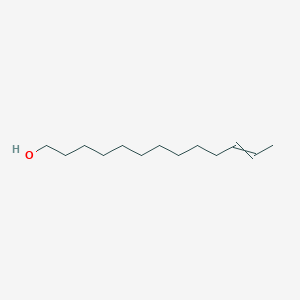![molecular formula C5H8O3S B14682821 Acetic acid, [(2-oxopropyl)thio]- CAS No. 33691-97-3](/img/structure/B14682821.png)
Acetic acid, [(2-oxopropyl)thio]-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Acetic acid, [(2-oxopropyl)thio]- is a chemical compound with the molecular formula C5H8O3S and a molecular weight of 148.18 g/mol It is characterized by the presence of a thioester functional group, which is a sulfur analog of an ester
準備方法
Synthetic Routes and Reaction Conditions
Acetic acid, [(2-oxopropyl)thio]- can be synthesized through several methods. One common approach involves the reaction of acetic acid with a thiol compound under controlled conditions. The reaction typically requires a catalyst and specific temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In industrial settings, the production of acetic acid, [(2-oxopropyl)thio]- often involves the use of advanced chemical reactors and purification techniques. The process may include steps such as distillation, crystallization, and chromatography to obtain a high-purity product suitable for various applications .
化学反応の分析
Types of Reactions
Acetic acid, [(2-oxopropyl)thio]- undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioester group to a thiol or an alcohol.
Substitution: The thioester group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and nucleophiles like amines or alcohols. The reaction conditions, such as temperature, pressure, and solvent, are carefully controlled to achieve the desired products .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of acetic acid, [(2-oxopropyl)thio]- can yield sulfoxides or sulfones, while reduction can produce thiols or alcohols .
科学的研究の応用
Acetic acid, [(2-oxopropyl)thio]- has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.
作用機序
The mechanism of action of acetic acid, [(2-oxopropyl)thio]- involves its interaction with specific molecular targets and pathways. The thioester group is reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity underlies its biological activities and potential therapeutic effects .
類似化合物との比較
Similar Compounds
Similar compounds to acetic acid, [(2-oxopropyl)thio]- include other thioesters and thiol-containing compounds, such as thioacetic acid and thiolacetic acid .
Uniqueness
What sets acetic acid, [(2-oxopropyl)thio]- apart from similar compounds is its specific structure and reactivity. The presence of the oxopropyl group confers unique chemical properties that make it valuable for specific applications in research and industry .
Conclusion
Acetic acid, [(2-oxopropyl)thio]- is a versatile compound with significant potential in various fields of science and industry. Its unique chemical properties and reactivity make it a valuable tool for researchers and industrial chemists alike.
特性
CAS番号 |
33691-97-3 |
|---|---|
分子式 |
C5H8O3S |
分子量 |
148.18 g/mol |
IUPAC名 |
2-(2-oxopropylsulfanyl)acetic acid |
InChI |
InChI=1S/C5H8O3S/c1-4(6)2-9-3-5(7)8/h2-3H2,1H3,(H,7,8) |
InChIキー |
QHNOJBXNPFOXSV-UHFFFAOYSA-N |
正規SMILES |
CC(=O)CSCC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


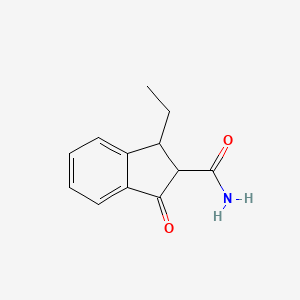
![Bicyclo[6.1.0]nonane, 9-bromo-](/img/structure/B14682742.png)
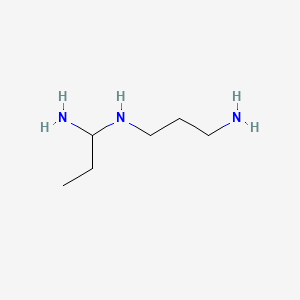
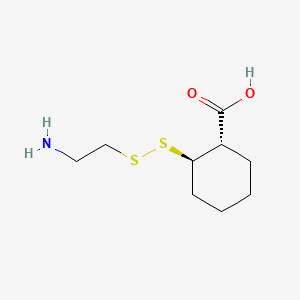

![8-[2-(1h-Indol-3-yl)ethyl]-1,4-dioxa-8-azaspiro[4.5]decane-7,9-dione](/img/structure/B14682776.png)
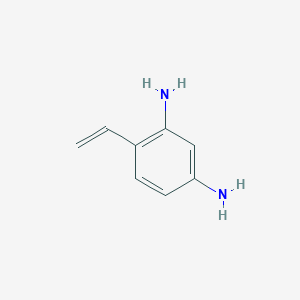

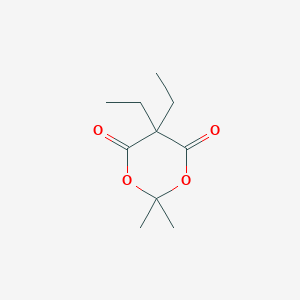
![1H-Indolium, 1-[(1,3-dihydro-1,3,3-trimethyl-2H-indol-2-ylidene)ethylidene]-2,3-dihydro-5-methoxy-2,3,3-trimethyl-, chloride](/img/structure/B14682802.png)
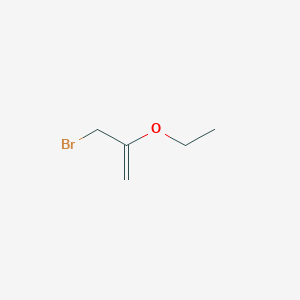
![2,4-Dimethylthieno[3,2-c]pyridine-3-sulfonic acid](/img/structure/B14682810.png)

